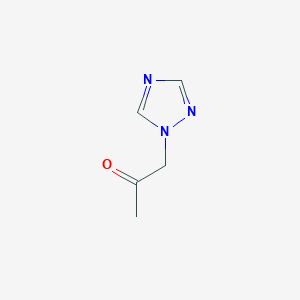

1-(1H-1,2,4-triazol-1-yl)propan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1,2,4-triazol-1-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-5(9)2-8-4-6-3-7-8/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBAZRGCNSUQWNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512219 | |

| Record name | 1-(1H-1,2,4-Triazol-1-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64882-52-6 | |

| Record name | 1-(1H-1,2,4-Triazol-1-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1H-1,2,4-Triazol-1-yl)acetone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(1H-1,2,4-triazol-1-yl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(1H-1,2,4-triazol-1-yl)propan-2-one, a heterocyclic ketone of significant interest in medicinal chemistry. The 1,2,4-triazole moiety is a well-established pharmacophore present in a wide array of therapeutic agents, renowned for its diverse biological activities, including antifungal, antiviral, and anticancer properties. This document offers a detailed, field-proven protocol for the synthesis of the title compound via nucleophilic substitution, followed by a thorough guide to its structural elucidation and purity assessment using modern spectroscopic techniques. The causality behind experimental choices is explained, ensuring that the described protocols are self-validating and reproducible. This guide is intended to be a valuable resource for researchers and professionals engaged in the discovery and development of novel triazole-based pharmaceuticals.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, and it represents a privileged structure in medicinal chemistry. Its prevalence in clinically approved drugs stems from its favorable physicochemical properties, including its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to coordinate with metal ions in enzyme active sites. A notable class of drugs built around this scaffold are the triazole antifungals, such as fluconazole and itraconazole, which function by inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase, a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

The introduction of a propan-2-one substituent at the N1 position of the 1,2,4-triazole ring creates a versatile chemical intermediate, this compound. This molecule serves as a valuable building block for the synthesis of more complex drug candidates. The ketone functionality provides a reactive handle for a variety of chemical transformations, including reductive amination, aldol condensation, and the formation of other heterocyclic systems. Understanding the efficient synthesis and thorough characterization of this core structure is therefore of paramount importance for the advancement of triazole-based drug discovery programs.

Synthesis of this compound: A Field-Proven Protocol

The synthesis of this compound is most effectively achieved through the nucleophilic substitution reaction between 1H-1,2,4-triazole and a suitable three-carbon electrophile. The method of choice involves the N-alkylation of 1,2,4-triazole with chloroacetone. This reaction is regioselective, with the alkylation predominantly occurring at the N1 position of the triazole ring.[1]

Causality Behind Experimental Choices

The selection of reagents and reaction conditions is critical for achieving a high yield and purity of the desired product.

-

Choice of Base: The reaction requires a base to deprotonate the 1,2,4-triazole, thereby increasing its nucleophilicity. Potassium carbonate (K₂CO₃) is an effective and economical choice. It is a moderately strong base that is sufficient to deprotonate the triazole without promoting significant side reactions.

-

Solvent Selection: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is ideal for this reaction. These solvents can dissolve both the triazole salt and the alkylating agent, facilitating the reaction. Acetonitrile is often preferred due to its lower boiling point, which simplifies its removal during workup.

-

Reaction Temperature: The reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate. Microwave irradiation can also be employed to accelerate the reaction, often leading to shorter reaction times and improved yields.[1]

-

Purification Strategy: The purification of the final product is crucial to remove any unreacted starting materials or byproducts. Recrystallization is a common and effective method for purifying solid triazole derivatives.[2] A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature is chosen. Ethanol or a mixture of ethanol and water is often a suitable choice.

Detailed Experimental Protocol

Materials:

-

1H-1,2,4-triazole

-

Chloroacetone

-

Potassium Carbonate (anhydrous)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a stirred suspension of 1H-1,2,4-triazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous acetonitrile, add chloroacetone (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically after several hours), cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, to afford this compound as a solid.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Characterization of this compound: A Spectroscopic Approach

Thorough characterization of the synthesized compound is essential to confirm its identity, structure, and purity. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms within the molecule.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound is expected to show three distinct signals:

-

A singlet for the methyl protons (CH₃) of the propan-2-one moiety.

-

A singlet for the methylene protons (CH₂) adjacent to the triazole ring.

-

Two singlets for the two protons on the triazole ring (C³-H and C⁵-H).

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The expected signals include:

-

A signal for the carbonyl carbon (C=O) of the ketone, typically in the downfield region.

-

Signals for the two carbons of the triazole ring.

-

A signal for the methylene carbon (CH₂).

-

A signal for the methyl carbon (CH₃).

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | ||

| CH₃ | ~2.2 | s |

| CH₂ | ~5.0 | s |

| Triazole-H | ~8.0 | s |

| Triazole-H | ~8.5 | s |

| ¹³C NMR | ||

| C=O | ~205 | |

| Triazole-C | ~152 | |

| Triazole-C | ~145 | |

| CH₂ | ~55 | |

| CH₃ | ~27 |

Note: These are predicted values and may vary slightly depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The FTIR spectrum of this compound is available in the SpectraBase database.[3]

Key Expected Vibrational Bands:

-

C=O Stretch: A strong absorption band in the region of 1715-1730 cm⁻¹ is characteristic of the carbonyl group of a ketone.

-

C-H Stretch: Aromatic C-H stretching vibrations from the triazole ring are expected around 3100 cm⁻¹. Aliphatic C-H stretching vibrations from the methyl and methylene groups will appear in the range of 2850-3000 cm⁻¹.

-

C=N and C=C Stretch: Stretching vibrations of the triazole ring will appear in the region of 1400-1600 cm⁻¹.

-

C-N Stretch: The stretching vibration of the C-N bond connecting the propanone moiety to the triazole ring will be observed in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure of the molecule through the analysis of its fragmentation pattern.

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecular ion ([M]⁺) of this compound is expected. Common fragmentation pathways for 1,2,4-triazole derivatives involve cleavage of the substituents from the triazole ring and fragmentation of the ring itself.[4] Key fragments may include:

-

Loss of the acetyl group (CH₃CO) to give a [M - 43]⁺ fragment.

-

Cleavage of the C-N bond to generate the triazolyl cation or the propan-2-one radical cation.

-

Fragmentation of the triazole ring, leading to the loss of N₂ or HCN.

Diagram of Characterization Workflow:

Caption: Workflow for the characterization of this compound.

Conclusion and Future Directions

This technical guide has outlined a robust and reproducible methodology for the synthesis and comprehensive characterization of this compound. The provided experimental protocol, coupled with the detailed explanation of spectroscopic analysis, serves as a self-validating system for researchers in the field of drug discovery.

The title compound is a valuable intermediate with significant potential for further chemical modification. Future research efforts can be directed towards the derivatization of the ketone functionality to generate libraries of novel 1,2,4-triazole-containing compounds. These new chemical entities can then be screened for a wide range of biological activities, with a particular focus on antifungal, antiviral, and anticancer applications. The foundational knowledge provided in this guide will undoubtedly facilitate the exploration of the chemical space around this important heterocyclic scaffold and contribute to the development of new and improved therapeutic agents.

References

[5] ScienceOpen. (n.d.). Supporting Information - Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy. Retrieved from [Link] [3] SpectraBase. (n.d.). 2-Propanone, 1-(1H-1,2,4-triazol-1-yl)-. Retrieved from [Link] [6] Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. Retrieved from [Link] [1] Kumar, V., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237. [2] Google Patents. (n.d.). US4269987A - Purification of triazoles. Retrieved from [7] ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole. Retrieved from [Link] [4] ResearchGate. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Retrieved from [Link]

Sources

Introduction: The Significance of a Versatile Building Block

An In-Depth Technical Guide to the Synthesis and Reaction Mechanisms of 1-(1H-1,2,4-triazol-1-yl)propan-2-one

This technical guide provides a comprehensive exploration of the synthesis and principal reaction mechanisms of this compound. This compound serves as a pivotal intermediate in the synthesis of clinically significant triazole-based antifungal agents.[1][2] The content herein is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and field-proven insights into the causality behind the chemical transformations discussed.

This compound is a heterocyclic compound featuring a propanone chain attached to a 1,2,4-triazole ring via a nitrogen atom. The 1,2,4-triazole moiety is a well-established pharmacophore, integral to numerous therapeutic agents due to its metabolic stability and ability to coordinate with metallic centers in enzymes.[3][4] The title compound's importance lies in its dual reactivity: the nucleophilic character of the triazole ring, which is crucial for its formation, and the electrophilic nature of the ketone's carbonyl carbon, which allows for subsequent molecular elaboration. Understanding the mechanisms governing its synthesis and reactions is fundamental to the development of novel triazole-based pharmaceuticals.[5]

Compound Profile

| Property | Value |

| Molecular Formula | C₅H₇N₃O |

| Molecular Weight | 125.13 g/mol |

| CAS Number | 76556-27-5 |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 68-72 °C |

Core Synthesis Mechanism: N-Alkylation of 1,2,4-Triazole

The principal and most efficient route for synthesizing this compound is the direct N-alkylation of 1H-1,2,4-triazole with an α-haloketone, typically 1-chloro- or 1-bromo-propan-2-one. This reaction is a classic example of a nucleophilic substitution.

Mechanistic Deep Dive: A Regioselective Sₙ2 Reaction

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The key challenge and point of discussion in this synthesis is achieving regioselectivity. The 1,2,4-triazole ring has two potential nucleophilic nitrogen atoms, N1 and N4, due to tautomerism.[4][6]

-

Deprotonation and Nucleophile Activation: 1,2,4-triazole is weakly acidic (pKa ≈ 10.26) and requires a base to be deprotonated, forming the highly nucleophilic triazolide anion.[6] The choice of base is critical. Strong bases like sodium hydride (NaH) or weaker, non-nucleophilic organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are effective. DBU is often preferred for its solubility in organic solvents and milder reaction conditions.[7]

-

Regioselectivity (N1 vs. N4 Alkylation): The alkylation predominantly yields the N1-substituted isomer.[7][8] This selectivity is governed by a combination of electronic and steric factors. While the N4 position is sterically more accessible, the N1 position is often electronically favored. The use of specific bases and solvents can further influence this ratio; for instance, DBU in THF has been shown to consistently favor N1 alkylation with a regioselectivity of approximately 90:10.[7]

-

The Sₙ2 Attack: The activated triazolide anion attacks the electrophilic carbon atom bearing the halogen in 1-halopropan-2-one. This occurs in a single, concerted step where the C-N bond forms simultaneously as the C-Halogen bond breaks.

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow from starting materials to the purified final product.

Caption: Experimental workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis via N-Alkylation

This protocol is a self-validating system, incorporating purification and characterization to ensure product identity and purity.

-

Reaction Setup: To a stirred suspension of 1H-1,2,4-triazole (1.0 eq) in acetone (10 mL per gram of triazole) in a round-bottom flask cooled in an ice bath (0-5 °C), add potassium carbonate (1.5 eq) as the base.

-

Reagent Addition: Add 1-chloropropan-2-one (1.05 eq) dropwise to the suspension over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium chloride). Wash the solid residue with a small amount of acetone.

-

Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product as an oil or solid.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Key Reaction Mechanism: Nucleophilic Addition to the Carbonyl Group

The ketone functionality of this compound is a key site for further chemical transformations, most notably nucleophilic addition reactions. This is the primary pathway to creating more complex pharmaceutical agents, such as the core structure of fluconazole.

Mechanistic Deep Dive: Reduction to an Alcohol

The reduction of the ketone to a secondary alcohol, 1-(1H-1,2,4-triazol-1-yl)propan-2-ol, is a foundational reaction.

-

Nucleophilic Attack: A mild reducing agent, such as sodium borohydride (NaBH₄), provides a source of hydride ions (H⁻). The hydride acts as a nucleophile and attacks the electrophilic carbonyl carbon.

-

Intermediate Formation: This attack breaks the C=O π-bond, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate.

-

Protonation: An acidic workup (or reaction with a protic solvent like methanol or water) protonates the negatively charged oxygen atom of the alkoxide intermediate, yielding the final alcohol product.

This reaction is highly efficient and selective for the carbonyl group, leaving the aromatic triazole ring intact.

Visualization: Nucleophilic Addition Mechanism

The following diagram details the step-by-step mechanism of the ketone reduction.

Caption: Mechanism of ketone reduction to a secondary alcohol.

Data Presentation: Spectroscopic Validation

Confirmation of the successful synthesis of this compound and its subsequent reaction products relies on spectroscopic analysis.

Expected Spectroscopic Data for this compound

| Technique | Characteristic Signals |

| ¹H NMR | δ ~8.4 ppm (s, 1H, Triazole-H), δ ~8.0 ppm (s, 1H, Triazole-H), δ ~5.1 ppm (s, 2H, -CH₂-), δ ~2.2 ppm (s, 3H, -CH₃) |

| ¹³C NMR | δ ~202 ppm (C=O), δ ~152 ppm (Triazole-C), δ ~145 ppm (Triazole-C), δ ~58 ppm (-CH₂-), δ ~27 ppm (-CH₃) |

| IR (Infrared) | ~1730 cm⁻¹ (strong, C=O stretch), ~3100 cm⁻¹ (C-H aromatic stretch), ~1500 cm⁻¹ (C=N stretch) |

Note: Exact chemical shifts (δ) may vary depending on the solvent used for analysis.

Conclusion

The reaction mechanisms associated with this compound are textbook examples of fundamental organic transformations applied in a medicinally relevant context. The regioselective Sₙ2 synthesis is a study in controlling nucleophilicity and understanding the electronic properties of heterocyclic systems. Furthermore, the reactivity of the ketone moiety opens the door to a vast array of derivatives through nucleophilic addition. A thorough grasp of these mechanisms, reaction conditions, and validation techniques is essential for any scientist working in the field of heterocyclic chemistry and drug development.

References

-

Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]

-

MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Available at: [Link]

-

ISRES Publishing. (2021). Synthesis of Triazole Compounds. Available at: [Link]

-

International Journal of Chemical Studies. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2024). Synthetic Techniques And Pharmacological Application Of Triazole Derivatives: A Review. Available at: [Link]

-

SlideShare. (n.d.). Regioselective 1H-1,2,4 Triazole alkylation. Available at: [Link]

-

ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole | Request PDF. Available at: [Link]

- Google Patents. (n.d.). ES2020785A6 - Process for obtaining 1,3-bis(1H-1,2,4-triazol-1-yl).

-

PrepChem.com. (n.d.). Synthesis of 1-(1,2,4-Triazol-1-yl)-2-phenyl-3-p-fluorophenyl-propan-2-ol. Available at: [Link]

-

SpectraBase. (n.d.). 2-Propanone, 1-(1H-1,2,4-triazol-1-yl)-. Available at: [Link]

-

PubMed. (1997). [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. Available at: [Link]

-

ResearchGate. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Available at: [Link]

- Google Patents. (n.d.). EP0618198B1 - Process for the preparation of derivatives of 1-(1,2,4-triazol-1-yl)-propan-2-ol.

-

ISRES Publishing. (2022). synthesis of 1,2,4 triazole compounds. Available at: [Link]

-

ResearchGate. (2010). First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. Available at: [Link]

-

Turkish Journal of Pharmaceutical Sciences. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives. Available at: [Link]

-

National Institutes of Health. (n.d.). 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone. Available at: [Link]

-

MDPI. (2024). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][9][10][11]triazoles. Available at: [Link]

-

Master Organic Chemistry. (2025). The SN1 Reaction Mechanism. Available at: [Link]

-

PubMed Central. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Available at: [Link]

-

National Institutes of Health. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Available at: [Link]

-

PubMed Central. (2019). An insight on medicinal attributes of 1,2,4-triazoles. Available at: [Link]

-

PubChem. (n.d.). 2-(1H-1,2,4-Triazol-1-YL)propan-1-OL. Available at: [Link]

Sources

- 1. [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,3-Bis(1H-1,2,4-triazol-1-yl)-2-propanone | 98414-56-3 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]

- 9. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. chemijournal.com [chemijournal.com]

An In-depth Technical Guide to the Spectral Analysis of 1-(1H-1,2,4-triazol-1-yl)propan-2-one

This technical guide provides a comprehensive analysis of the spectral data for 1-(1H-1,2,4-triazol-1-yl)propan-2-one, a heterocyclic ketone of significant interest in synthetic and medicinal chemistry. As a key building block, its unambiguous structural confirmation is paramount. This document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established spectroscopic principles and supported by data from analogous structures.

Molecular Structure and Spectroscopic Overview

This compound (Molecular Formula: C₅H₇N₃O; Molecular Weight: 125.13 g/mol ) features a propanone backbone substituted with a 1,2,4-triazole ring at the C1 position. This arrangement gives rise to a distinct set of spectral signatures that are invaluable for its identification and characterization. The 1,2,4-triazole moiety is a common pharmacophore in drug development, lending importance to the precise characterization of its derivatives.[1][2]

The following sections will dissect the expected and observed spectral features, providing both the data and the scientific rationale behind their interpretation.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show four distinct signals, all of which are singlets due to the absence of adjacent protons for spin-spin coupling.

-

Triazole Protons (H-3 & H-5): The two protons on the 1,2,4-triazole ring are in different chemical environments and appear as sharp singlets in the downfield region (typically δ 7.5-8.5 ppm). Their deshielding is due to the electron-withdrawing nature of the nitrogen atoms within the aromatic ring. In related 1,2,4-triazole structures, these protons are consistently observed as singlets around δ 8.0 and δ 8.2 ppm.[1][3]

-

Methylene Protons (-CH₂-): The two protons of the methylene group are adjacent to both the electron-withdrawing triazole ring and the carbonyl group. This environment causes a significant downfield shift, expected to be in the range of δ 4.5-5.5 ppm.

-

Methyl Protons (-CH₃): The three protons of the methyl group are adjacent to the carbonyl group, resulting in a characteristic singlet in the upfield region, typically around δ 2.2-2.5 ppm.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.2 | Singlet | 1H | Triazole C5-H |

| ~ 8.0 | Singlet | 1H | Triazole C3-H |

| ~ 5.0 | Singlet | 2H | N-CH₂ -C=O |

| ~ 2.3 | Singlet | 3H | C=O-CH₃ |

Experimental Protocol: ¹H NMR Spectrum Acquisition

Figure 2: Workflow for ¹H NMR spectrum acquisition and processing.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to display five distinct signals, corresponding to each unique carbon atom in the molecule.

-

Carbonyl Carbon (>C=O): The ketone carbonyl carbon is the most deshielded and will appear far downfield, typically in the range of δ 200-210 ppm.

-

Triazole Carbons (C-3 & C-5): The two carbons of the triazole ring are expected in the aromatic region, generally between δ 140-155 ppm.

-

Methylene Carbon (-CH₂-): The methylene carbon, positioned between the triazole ring and the carbonyl group, will be found in the range of δ 50-60 ppm.

-

Methyl Carbon (-CH₃): The methyl carbon of the acetyl group is the most shielded and will appear upfield, typically around δ 25-30 ppm.

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 205 | C =O |

| ~ 152 | Triazole C 5 |

| ~ 145 | Triazole C 3 |

| ~ 55 | N-C H₂-C=O |

| ~ 28 | C=O-C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by a strong carbonyl stretch. An FTIR spectrum for the compound is available in the SpectraBase database, confirming its key structural features.[4]

-

C=O Stretch: A strong, sharp absorption band characteristic of a ketone carbonyl stretch is expected around 1720-1740 cm⁻¹. This is often the most prominent peak in the spectrum.

-

C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the triazole ring typically appear in the 1400-1650 cm⁻¹ region.

-

C-H Stretches: Aliphatic C-H stretching from the methylene and methyl groups will be observed just below 3000 cm⁻¹. Aromatic C-H stretching from the triazole ring may be seen just above 3000 cm⁻¹.

-

C-N Stretch: The C-N stretching vibration of the triazole ring is expected in the 1250-1350 cm⁻¹ region.

Table 3: Key IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3100 | C-H Stretch | Aromatic (Triazole) |

| 2900-3000 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~ 1730 | C=O Stretch | Ketone |

| 1400-1650 | C=N / C=C Stretch | Triazole Ring |

| 1250-1350 | C-N Stretch | Triazole Ring |

Experimental Protocol: ATR-FTIR Spectroscopy

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance IR spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, offering definitive confirmation of its molecular weight and structural components. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected as the base peak.

-

Molecular Ion: The calculated exact mass of C₅H₇N₃O is 125.0589. In ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of 126.0667.

-

Fragmentation Analysis: Under higher energy conditions (e.g., Collision-Induced Dissociation in MS/MS), the molecule will fragment in predictable ways. Key fragmentations include the loss of the acetyl group, cleavage of the methylene bridge, and fragmentation of the triazole ring itself. The fragmentation of 1,2,4-triazole derivatives often involves characteristic losses of N₂ or HCN.[5]

Table 4: Predicted ESI-MS Fragments

| m/z | Ion Formula | Description |

| 126.07 | [C₅H₈N₃O]⁺ | Protonated Molecule [M+H]⁺ |

| 84.06 | [C₃H₆N₃]⁺ | Loss of ketene (CH₂=C=O) from [M+H]⁺ |

| 83.05 | [C₃H₅N₃]⁺ | Loss of acetyl radical (•CH₂C=O) |

| 70.04 | [C₂H₄N₃]⁺ | 1,2,4-Triazolyl-methyl cation |

| 43.02 | [C₂H₃O]⁺ | Acetyl cation [CH₃C=O]⁺ |

Proposed Fragmentation Pathway

Figure 3: Proposed major fragmentation pathway for this compound in ESI-MS.

Conclusion

The structural elucidation of this compound is straightforward when employing a multi-technique spectroscopic approach. ¹H and ¹³C NMR define the precise connectivity of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, particularly the ketone carbonyl, and mass spectrometry validates the molecular weight and provides insight into the molecule's stability and fragmentation patterns. The data presented in this guide serve as a reliable reference for researchers and scientists working with this compound, ensuring its confident identification in synthesis, purification, and various developmental applications.

References

- The Royal Society of Chemistry. (2016). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. RSC Publishing.

- Sravya, G., & Reddy, N. B. (2022).

-

Darvishi, M., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry. Available at: [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.

-

National Center for Biotechnology Information. (n.d.). (2,4-Difluorophenyl)[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]methanone. PubChem. Available at: [Link]

- Singh, V., et al. (2022).

- Murti, Y., et al. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry.

- Al-Soud, Y. A., et al. (2011). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Molecules.

- SpectraBase. (n.d.). Propan-2-one, 1,1,1-trifluoro-3-(4-methyl-1,2,4-triazol-2-yl)-. Wiley.

- Ali, R. A., et al. (n.d.).

- Onur, M. A., et al. (2021). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)

-

Găină, A.-M., et al. (2024). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][6][7][8]triazoles. MDPI.

- BLDpharm. (n.d.). 1-Chloro-3-(1H-1,2,4-triazol-1-yl)propan-2-one.

- SpectraBase. (n.d.). 1,2,4-Triazole. Wiley.

- SpectraBase. (n.d.). 2-Propanone, 1-(1H-1,2,4-triazol-1-yl)-. Wiley.

- Global Substance Registration System. (n.d.). 1,3-BIS(1,2,4-TRIAZOL-1-YL)PROPAN-2-ONE.

- Güven, Ö. Ö., et al. (2008). 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone.

-

NIST. (n.d.). 1-[6][7][8]Triazol-1-ylethanone. NIST Chemistry WebBook. Available at: [Link]

- Borys, K. M., et al. (2020). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients.

-

Onur, M. A., et al. (2021). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(4-Bromophenyl)-2-(4-phenyl-1h-1,2,3-triazol-1-yl)ethanone. PubChem. Available at: [Link]

- Pusch, L., et al. (2022). Mechanistic Insights into the Formation of 1-Alkylidene/Arylidene-1,2,4-triazolinium Salts. The Journal of Organic Chemistry.

Sources

- 1. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 3. (2,4-Difluorophenyl)[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. elar.urfu.ru [elar.urfu.ru]

- 8. ekwan.github.io [ekwan.github.io]

The Cornerstone of Azole Chemistry: A Technical Guide to 1-(1H-1,2,4-triazol-1-yl)propan-2-one as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,2,4-triazole moiety is a ubiquitous structural feature in a vast array of pharmacologically and agriculturally significant compounds.[1][2] Its remarkable biological profile is attributed to its unique electronic properties, hydrogen bonding capability, and metabolic stability.[1] At the heart of the synthesis of many potent azole-based agents lies a versatile and highly reactive building block: 1-(1H-1,2,4-triazol-1-yl)propan-2-one . This technical guide provides an in-depth exploration of this key precursor, detailing its synthesis, physicochemical properties, and, most critically, its pivotal role in the construction of market-leading antifungal drugs and other bioactive molecules. From the perspective of a Senior Application Scientist, this document elucidates the causality behind synthetic strategies and provides validated, step-by-step protocols for its application.

Compound Profile and Physicochemical Properties

This compound is a bifunctional molecule featuring a reactive ketone group and a nucleophilic 1,2,4-triazole ring. This dual functionality is the source of its synthetic versatility, allowing for sequential or concerted reactions to build molecular complexity.

Table 1: Physicochemical Data for this compound and Related Key Intermediates.

| Property | This compound | 1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-one |

|---|---|---|

| Molecular Formula | C₅H₇N₃O | C₈H₈N₆O |

| Molecular Weight | 125.13 g/mol | 204.19 g/mol |

| CAS Number | 81886-51-3 (Related alcohol)[3] | 84777-45-7 |

| Appearance | Typically a solid or oil | Crystalline solid |

| Key Functional Groups | Ketone, 1,2,4-Triazole | Ketone, Two 1,2,4-Triazole moieties |

| Primary Application | Precursor for azole synthesis | Direct precursor for Fluconazole synthesis[4] |

Note: Specific data for the title compound can be sparse; data for closely related, well-documented structures are provided for context.

Synthesis of the Precursor: A Foundational Protocol

The most common and efficient synthesis of triazolyl propanone derivatives involves the nucleophilic substitution of a halo-ketone with 1,2,4-triazole. The choice of a base is critical to deprotonate the triazole, rendering it a potent nucleophile, while the solvent system is selected to ensure solubility of both the triazole salt and the electrophilic ketone.

Experimental Protocol: Synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one

This protocol details the synthesis of a structurally related and industrially significant intermediate for the fungicide prothioconazole, illustrating the core N-alkylation reaction.[5][6]

Objective: To synthesize the target intermediate via nucleophilic substitution with optimized, scalable conditions.

Materials:

-

2-chloro-1-(1-chlorocyclopropyl)ethanone

-

1,2,4-triazole

-

Potassium Carbonate (K₂CO₃)

-

Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst (PTC)

-

Tetrahydrofuran (THF)

-

Water

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1,2,4-triazole, potassium carbonate (as the base), and a catalytic amount of TBAB in a mixed solvent system of THF and water.[6] The use of a PTC is a key process optimization, facilitating the transfer of the triazole anion from the aqueous/solid phase to the organic phase where the halo-ketone resides.

-

Reagent Addition: Add 2-chloro-1-(1-chlorocyclopropyl)ethanone to the stirred mixture.

-

Reaction Conditions: Heat the mixture to reflux (approximately 65°C) and maintain for 1-7 hours.[5] The reaction progress should be monitored by a suitable chromatographic technique (e.g., TLC or GC-MS) to determine the point of maximum conversion. The optimal temperature of 65°C represents a balance between achieving a sufficient reaction rate and preventing the formation of degradation byproducts.[5]

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The biphasic system is then separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate) to recover any dissolved product.

-

Purification: The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Final Product: The crude product is purified by recrystallization to yield 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one as a solid with high purity (typically >99%).[5]

Self-Validation: The integrity of the protocol is confirmed by characterizing the final product. A purity of 99% as determined by GC-MS, along with structural confirmation via IR and NMR spectroscopy, validates the success of the synthesis.[5]

Caption: Optimized workflow for the synthesis of a key triazolyl ethanone intermediate.

Core Application: Gateway to Azole Antifungal Agents

The primary utility of this compound and its derivatives lies in their role as precursors to azole antifungal drugs.[7] These drugs function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[8][9][10] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[9][10] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[11]

Synthetic Transformation: The Path to Fluconazole

Fluconazole, a widely used antifungal agent, is a 1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol derivative.[12] The synthesis of its core structure relies on the intermediate 1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-one . This intermediate is prepared by reacting a 1,3-dihaloacetone derivative with two equivalents of 1,2,4-triazole.[4][13] The central ketone of this bis-triazole intermediate is the key reaction site for introducing the final aryl group.

Causality of the Experimental Design: The Grignard reaction is the method of choice for this transformation. It allows for the direct formation of a carbon-carbon bond at the electrophilic carbonyl carbon. The choice of 1-bromo-2,4-difluorobenzene to form the Grignard reagent is dictated by the final structure of Fluconazole.

Detailed Protocol: Grignard Addition to 1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-one

Objective: To synthesize the tertiary alcohol core of Fluconazole via nucleophilic addition of an organometallic reagent to the key propanone intermediate.

Materials:

-

1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-one

-

1-bromo-2,4-difluorobenzene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Ammonium chloride (NH₄Cl) solution (saturated)

Step-by-Step Methodology:

-

Grignard Reagent Preparation: In an oven-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), activate magnesium turnings. Add a solution of 1-bromo-2,4-difluorobenzene in anhydrous THF dropwise to initiate the formation of the Grignard reagent (2,4-difluorophenylmagnesium bromide). The reaction is exothermic and should be controlled.

-

Nucleophilic Addition: Cool the freshly prepared Grignard reagent in an ice bath. Slowly add a solution of 1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-one in anhydrous THF. The causality here is critical: the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone.

-

Reaction Monitoring: Allow the reaction to stir at room temperature until completion, as monitored by TLC.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. This protonates the intermediate alkoxide to form the desired tertiary alcohol and neutralizes any remaining Grignard reagent.

-

Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and concentrated. The resulting crude product, 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol (Fluconazole), is then purified by chromatography or recrystallization.[4]

Caption: Key transformation of the propanone intermediate to the Fluconazole core.

Broader Synthetic Potential

While its role in antifungal synthesis is paramount, the reactive nature of the this compound scaffold makes it a valuable precursor for a wide range of other bioactive molecules. The 1,2,4-triazole nucleus is a key pharmacophore in drugs with diverse activities, including anticonvulsant, anticancer, and antiviral properties.[1][14][15]

-

Anticonvulsants: The propanone can serve as a handle for introducing various lipophilic side chains, a common strategy in the design of new anticonvulsant agents that must cross the blood-brain barrier.[1]

-

Herbicides and Plant Growth Regulators: The triazole core is present in numerous agricultural chemicals. The propanone precursor can be elaborated into novel structures for screening as herbicides or plant growth regulators.

-

Condensation Reactions: The ketone functionality is amenable to a wide range of classical organic reactions, such as aldol condensations, reductive aminations, and Wittig reactions, enabling the synthesis of large, diverse chemical libraries for high-throughput screening.

Conclusion

This compound is more than a simple intermediate; it is a cornerstone precursor that provides a reliable and versatile entry point into the synthesis of complex, high-value azole-containing molecules. Its strategic importance is firmly established in the production of leading antifungal agents like Fluconazole and is central to the development of agricultural fungicides such as prothioconazole. The straightforward and optimizable synthetic routes to this precursor, coupled with the reactivity of its ketone functional group, ensure its continued relevance in both industrial-scale manufacturing and exploratory drug discovery. For researchers in medicinal and agricultural chemistry, a thorough understanding of the synthesis and reactivity of this compound is essential for innovating the next generation of azole-based therapies and technologies.

References

- Process for obtaining 1,3-bis(1H-1,2,4-triazol-1-yl) - Google Patents. (n.d.).

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. (n.d.). Retrieved January 17, 2026, from [Link]

-

1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS - DergiPark. (2021). Retrieved January 17, 2026, from [Link]

-

synthesis of 1,2,4 triazole compounds - ISRES. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthesis of 1-(1,2,4-Triazol-1-yl)-2-phenyl-3-p-fluorophenyl-propan-2-ol - PrepChem.com. (n.d.). Retrieved January 17, 2026, from [Link]

- METHOD FOR PRODUCING 1-(1,2,4-TRIAZOLE-1-YL) - Google Patents. (n.d.).

-

Fluconazole | C13H12F2N6O | CID 3365 - PubChem - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. (2017). Polish Journal of Chemical Technology. Retrieved January 17, 2026, from [Link]

-

Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one - Biblioteka Nauki. (n.d.). Retrieved January 17, 2026, from [Link]

-

Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

-

2-(1H-1,2,4-Triazol-1-YL)propan-1-OL | C5H9N3O - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

-

2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

-

(PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES - ResearchGate. (2020). Retrieved January 17, 2026, from [Link]

-

The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. (2019). Frontiers in Microbiology. Retrieved January 17, 2026, from [Link]

-

Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

-

Synergistic effects of Cyp51 isozyme-specific azole antifungal agents on fungi with multiple cyp51 isozyme genes | Antimicrobial Agents and Chemotherapy - ASM Journals. (2022). Retrieved January 17, 2026, from [Link]

- Methods for the manufacture of fluconazole and forms thereof, intermediates useful in the manufacture thereof, and combinations comprising fluconazole - Google Patents. (n.d.).

- Synthesis method and intermediate for prothioconazole and enantiomer thereof - Google Patents. (n.d.).

-

Structure of Fluconazole 1, 2-aryl-1-(1,2,4-triazolyl) - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. (2019). Frontiers in Microbiology. Retrieved January 17, 2026, from [Link]

-

Reform of Undergraduate Thesis Project in Pharmaceutical Engineering Based on Synthesis of Fungicide Prothioconazole - Educational Innovations and Emerging Technologies. (2023). Retrieved January 17, 2026, from [Link]

-

1, 2, 4-triazole derivatives: Significance and symbolism. (n.d.). Retrieved January 17, 2026, from [Link]

-

Reactions of substituted 1H-imidazole-2-thiols with pent-2-en-4-yn-1-ones - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

CYP51 azole inhibition profiles. Inhibition profiles for 5d (•), 5f... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

- Preparation method of prothioconazole intermediate - Google Patents. (n.d.).

-

A Comprehensive review on 1, 2,4 Triazole. (2021). International Journal of Pharmaceutical Research and Applications. Retrieved January 17, 2026, from [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol | C13H13FN6O | CID 134034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO1995007895A1 - Methods for the manufacture of fluconazole and forms thereof, intermediates useful in the manufacture thereof, and combinations comprising fluconazole - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. bibliotekanauki.pl [bibliotekanauki.pl]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]

- 10. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Fluconazole | C13H12F2N6O | CID 3365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. ES2020785A6 - Process for obtaining 1,3-bis(1H-1,2,4-triazol-1-yl)- propan-2-one - Google Patents [patents.google.com]

- 14. 1, 2, 4-triazole derivatives: Significance and symbolism [wisdomlib.org]

- 15. ijprajournal.com [ijprajournal.com]

The Triazole Moiety in Propanone Derivatives: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide:

Abstract

The integration of the triazole ring, a five-membered aromatic heterocycle containing three nitrogen atoms, with a propanone backbone has yielded a class of compounds with profound biological significance.[1][2] This scaffold is a cornerstone in medicinal chemistry, leveraging the metabolic stability and unique bonding capabilities of the triazole moiety to create potent and selective therapeutic agents.[3][4] This technical guide provides an in-depth analysis of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of triazole-propanone derivatives. We will explore their primary roles as antifungal and anticancer agents, supported by detailed experimental protocols and mechanistic pathways, to offer a comprehensive resource for professionals in drug discovery and development.

The Triazole Ring: A Privileged Pharmacophore

The triazole nucleus exists in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole, both of which are prominent in medicinal chemistry.[1][5] The 1,2,4-triazole isomer is particularly prevalent in clinically approved drugs.[4] Its utility stems from several key physicochemical properties:

-

Metabolic Stability: The triazole ring is resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[6]

-

Hydrogen Bonding Capability: The nitrogen atoms in the triazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets like enzyme active sites.[7][8]

-

Dipole Moment: The significant dipole moment of the triazole ring enhances solubility and contributes to binding affinity.[4]

-

Bioisosterism: The triazole moiety can act as a bioisostere for amide or ester groups, offering similar spatial and electronic properties with improved stability.[3]

These features make the triazole ring an ideal building block for creating compounds that can effectively navigate biological systems and interact with specific targets.[5]

Synthesis of Triazole-Propanone Derivatives

The synthesis of triazole-propanone derivatives is a multi-step process that typically involves the initial formation of a substituted propanone backbone followed by the introduction of the triazole moiety. A common and effective strategy involves the reaction of a phenacyl chloride intermediate with 1,2,4-triazole, followed by alkylation to yield the final propanone derivative.[9]

General Synthetic Workflow

The workflow begins with a Friedel-Crafts acylation to produce a chloroacetylated aromatic compound (phenacyl chloride derivative). This intermediate is then reacted with 1,2,4-triazole. The resulting triazolyl-ketone is subsequently alkylated using a suitable benzyl halide in the presence of a base to yield the target 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one derivatives.[9]

Caption: General synthetic workflow for 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones.[9]

Experimental Protocol: Synthesis of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one (Intermediate)

This protocol describes the synthesis of a key intermediate in the pathway.[9]

-

Step 1: Preparation of 2-chloro-1-(4-chlorophenyl)ethan-1-one.

-

To a solution of chlorobenzene (1 eq.) in a suitable solvent, add chloroacetyl chloride (1.1 eq.).

-

Cool the mixture in an ice bath and add aluminum trichloride (AlCl₃) (1.2 eq.) portion-wise, maintaining the temperature below 5°C.

-

Stir the reaction mixture at room temperature for 4-6 hours until completion (monitored by TLC).

-

Pour the reaction mixture into ice-cold water and extract with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the phenacyl chloride derivative.

-

-

Step 2: Reaction with 1,2,4-Triazole.

-

Dissolve the synthesized 2-chloro-1-(4-chlorophenyl)ethan-1-one (1 eq.) in dimethylformamide (DMF).

-

Add 1,2,4-triazole (1.2 eq.) and sodium bicarbonate (NaHCO₃) (1.5 eq.) to the solution.

-

Heat the mixture to 60-70°C and stir for 8-12 hours.

-

After cooling, pour the mixture into water to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one intermediate.

-

Biological Significance I: Antifungal Activity

The most prominent biological activity of triazole derivatives is their potent antifungal effect.[5] Drugs like fluconazole are structurally related to triazole-propanol scaffolds and highlight the effectiveness of this chemical class.[10]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triazole antifungals primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3] This enzyme is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[10]

The mechanism proceeds as follows:

-

The N4 nitrogen of the triazole ring coordinates with the heme iron atom in the active site of the CYP51 enzyme.[3]

-

This binding blocks the demethylation of lanosterol, the precursor to ergosterol.

-

The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterols disrupt the integrity and fluidity of the fungal cell membrane.[3]

-

This disruption leads to increased membrane permeability, impaired enzyme function, and ultimately, inhibition of fungal growth and replication (fungistatic effect).[3][10]

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by triazole derivatives.

Antifungal Activity Data

The efficacy of antifungal compounds is typically measured by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 1: In Vitro Antifungal Activity of Representative Fluconazole Analogues

| Compound ID | Modification | C. albicans (MIC, µg/mL) | C. krusei (MIC, µg/mL) | C. parapsilosis (MIC, µg/mL) | Reference |

| Fluconazole | Reference Drug | 16 | 16 | 4 | [11] |

| 8b | Urea functionality, 4-Cl substitution | 0.5 | 0.5 | 1 | [11] |

| 8c | Urea functionality, 2,4-diCl substitution | 0.5 | 0.5 | 2 | [11] |

| 8e | Urea functionality, 4-F substitution | 0.5 | 0.5 | 1 | [11] |

Note: Data is for fluconazole analogues with structural similarities to triazole-propanone derivatives, demonstrating the potency of the core scaffold.

Biological Significance II: Anticancer Activity

Beyond their antifungal properties, triazole-propanone derivatives have emerged as a promising class of anticancer agents.[9][12] Their mechanisms of action are diverse, often targeting pathways crucial for cancer cell proliferation and survival.[4][7]

Mechanisms of Anticancer Action

-

Aromatase Inhibition: Aromatase, a cytochrome P450 enzyme, is responsible for the final step of estrogen biosynthesis. In hormone-dependent breast cancers, inhibiting this enzyme is a key therapeutic strategy. Triazole derivatives like Letrozole and Anastrozole are potent aromatase inhibitors.[9] The triazole-propanone scaffold is designed to mimic these structures, with the triazole nitrogen binding to the heme group of the enzyme to block its activity.[3][9]

-

Tubulin Polymerization Inhibition: Microtubules are essential for cell division, and agents that disrupt their dynamics can induce cell cycle arrest and apoptosis. Certain triazole derivatives have been shown to bind to the colchicine site on tubulin, preventing its polymerization into microtubules.[13]

-

Kinase Inhibition: Many signaling pathways that control cell growth, angiogenesis, and metastasis are regulated by kinases. Triazole derivatives have been developed as inhibitors of various kinases, such as VEGFR-2, thereby blocking downstream signaling and inhibiting tumor growth.[3]

-

Induction of Apoptosis: By targeting various cellular pathways, triazole-propanone compounds can trigger programmed cell death (apoptosis). This can be a downstream effect of cell cycle arrest or direct activation of apoptotic pathways.[6][7]

Caption: Mechanism of aromatase inhibition in hormone-dependent breast cancer.[9]

Anticancer Activity Data

The cytotoxic effects of these compounds are evaluated using metrics like the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Cytotoxic Activity (IC₅₀, µM) of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one Derivatives

| Compound ID | R¹ (Substitution) | R² (Substitution) | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |

| 7a | H | 4-Cl | 18.06 ± 1.25 | 22.31 ± 1.19 | > 50 |

| 7d | 4-F | 4-Cl | 8.35 ± 0.98 | 15.11 ± 1.02 | 19.33 ± 1.15 |

| 7e | 4-F | 2,4-diCl | 11.21 ± 1.12 | 13.82 ± 1.09 | 21.09 ± 1.11 |

| 10a | 4-Cl | 4-Cl | 9.15 ± 0.99 | 17.23 ± 1.14 | 23.14 ± 1.18 |

| 10d | 4-Cl | 4-F | 10.12 ± 1.01 | 14.28 ± 1.05 | 17.45 ± 1.13 |

Source: Data synthesized from BMC Chemistry, 2022.[9]

Structure-Activity Relationship (SAR) Insights

Analysis of the biological data reveals key structural features that govern the activity of triazole-propanone derivatives.[9]

-

Halogen Substitution: The presence of electron-withdrawing groups, particularly halogens (F, Cl), on the phenyl rings generally enhances both antifungal and anticancer activity. For instance, compounds with 4-fluoro and 4-chloro substitutions (e.g., 7d) show significantly higher cytotoxicity than their unsubstituted counterparts.[9][11] Dichloro-substituted compounds also exhibit potent activity.[9]

-

Positional Isomerism: The position of the substituents is crucial. Para-substitution on the phenyl rings is often favored for optimal activity.

-

Propanone Backbone: The ketone group in the propanone structure is a key pharmacophoric feature, likely involved in hydrogen bonding with target receptors. Modifications to this backbone can significantly alter the compound's binding mode and efficacy.

Standardized Protocol: In Vitro Antifungal Susceptibility Testing

To ensure reproducibility and comparability of data, standardized methods are critical. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining the MIC of antifungal agents.[14][15]

Broth Microdilution Method (Adapted from CLSI M27-A3)

-

Preparation of Drug Dilutions:

-

Prepare a stock solution of the test compound in 100% Dimethyl Sulfoxide (DMSO).[16]

-

Perform a serial two-fold dilution of the compound in RPMI 1640 medium in a 96-well microtiter plate to achieve final concentrations ranging from, for example, 0.125 to 64 µg/mL. The final volume in each well should be 100 µL.

-

Include a drug-free well for growth control and a medium-only well for sterility control.[17]

-

-

Inoculum Preparation:

-

Culture the fungal strain (e.g., Candida albicans) on Sabouraud Dextrose Agar for 24-48 hours at 35°C.[16]

-

Prepare a fungal suspension in sterile saline (0.85%). Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.[16]

-

Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.[14]

-

-

Inoculation and Incubation:

-

Endpoint Determination:

-

Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest drug concentration that causes a significant reduction in fungal growth (typically ≥50% inhibition) compared to the drug-free growth control well.[16]

-

Conclusion and Future Perspectives

The hybridization of the triazole moiety with a propanone core has proven to be a highly successful strategy in medicinal chemistry. These derivatives exhibit potent, well-defined mechanisms of action against critical targets in fungal pathogens and cancer cells. The synthetic accessibility and the potential for diverse substitutions on the aromatic rings provide a fertile ground for further optimization.

Future research should focus on:

-

Expanding the Scaffold: Exploring novel substitutions to enhance selectivity and overcome resistance mechanisms, particularly in antifungal drug development.[11]

-

Mechanism Elucidation: Deeper investigation into the specific kinases and cellular pathways targeted by anticancer derivatives to identify novel therapeutic targets.

-

Pharmacokinetic Profiling: Conducting comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies to translate potent in vitro activity into in vivo efficacy.

The triazole-propanone scaffold remains a privileged and highly versatile platform for the development of next-generation therapeutic agents.

References

-

de Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 57127. Available at: [Link]

-

Kaur, R., et al. (2021). Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. Current Drug Discovery Technologies. Available at: [Link]

-

Wang, Y., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Oncology, 11, 709801. Available at: [Link]

-

Pfaller, M. A., et al. (1995). Initial use of a broth microdilution method suitable for in vitro testing of fungal isolates in a clinical microbiology laboratory. Journal of Clinical Microbiology, 33(1), 11-16. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 1-(1,2,4-Triazol-1-yl)-2-phenyl-3-p-fluorophenyl-propan-2-ol. Available at: [Link]

-

Jessup, C. J., et al. (2000). Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. Journal of Clinical Microbiology, 38(8), 3066-3069. Available at: [Link]

-

JoVE. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7205. Available at: [Link]

-

Desai, S., et al. (2013). Synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives. Indian Journal of Chemistry, 52B, 1176-1181. Available at: [Link]

-

Sharma, D., et al. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. International Journal of Chemical Studies, 11(3), 1-10. Available at: [Link]

-

El-Sayed, R. (2021). Synthesis, Antibacterial and Surface Activity of 1,2,4-Triazole Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

-

Onkol, T., et al. (2008). Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(2), 277-284. Available at: [Link]

-

Küçükgüzel, Ş. G., et al. (2007). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Molecules, 12(7), 1406-1422. Available at: [Link]

-

Reddy, T. S., et al. (2018). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Oncology. Available at: [Link]

-

Jat, L. R., & Sharma, V. (2023). Synthesis And Anti-Microbial Activity Of 1,2,4-Triazole Derivatives. Journal of Advanced Zoology, 44(S5). Available at: [Link]

-

Gucwa, K., et al. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules, 29(12), 2841. Available at: [Link]

-

Wouters, J., et al. (2010). Design and synthesis of 1,3,5-trisubstituted 1,2,4-triazoles as CYP enzyme inhibitors. Bioorganic & Medicinal Chemistry, 18(15), 5442-5459. Available at: [Link]

-

Gucwa, K., et al. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. ResearchGate. Available at: [Link]

-

El-Faham, A., et al. (2021). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Medicinal Chemistry. Available at: [Link]

-

Al-Wahaibi, L. H., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. Molecules, 26(21), 6653. Available at: [Link]

-

Al-Bayati, R. I. H., et al. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia, 69(2), 481-492. Available at: [Link]

-

Ouyang, G., et al. (2012). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(4), 1743-1748. Available at: [Link]

-

Borate, H. B., et al. (2011). Novel hybrids of fluconazole and furanones: design, synthesis and antifungal activity. Bioorganic & Medicinal Chemistry Letters, 21(16), 4873-4878. Available at: [Link]

-

Yilmaz, M., & Yilmaz, F. (2022). Anticancer Properties of 1,2,4-Triazoles. International Journal of Scientific Research and Engineering Development, 5(4). Available at: [Link]

-

Acar, Ç., et al. (2026). 3-Substituted Triazolone-Benzoate Hybrids: Synthesis, Enzyme Inhibition, Anticancer Activity and ADMET Evaluation by Molecular Docking and Dynamics Studies. Drug Development Research, 87(1). Available at: [Link]

-

de Oliveira, G. L. S., et al. (2024). Antifungal activity of β-lapachone against a fluconazole-resistant Candida auris strain. Revista do Instituto de Medicina Tropical de São Paulo, 66, e34. Available at: [Link]

-

Fesharaki, P. J., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 93. Available at: [Link]

- Richardson, K., & Cooper, K. (1994). Process for the preparation of derivatives of 1-(1,2,4-triazol-1-yl)-propan-2-ol. Google Patents.

- Richardson, K., & Cooper, K. (1996). METHOD FOR PRODUCING 1-(1,2,4-TRIAZOLE-1-YL). Google Patents.

-

Ji, H., et al. (2017). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Polish Journal of Chemical Technology, 19(1), 41-47. Available at: [Link]

-

Acar, Ç., et al. (2023). A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives. Journal of Biomolecular Structure & Dynamics, 41(15), 7311-7330. Available at: [Link]

-

Kumar, A., et al. (2018). Synthesis, antiamoebic activity and docking studies of metronidazole-triazole-styryl hybrids. European Journal of Medicinal Chemistry, 151, 147-155. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chemijournal.com [chemijournal.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]

- 8. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]

- 9. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing the Reactivity of the Ketone Moiety in 1-(1H-1,2,4-triazol-1-yl)propan-2-one for Advanced Synthesis

An In-depth Technical Guide:

Introduction: The Strategic Importance of a Versatile Ketone

The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, serving as a critical pharmacophore in a multitude of clinically significant drugs.[1][2] Its remarkable biological activity stems from its unique electronic properties, metabolic stability, and ability to engage in crucial hydrogen bonding interactions with biological receptors.[1][2] Within this privileged class of compounds, 1-(1H-1,2,4-triazol-1-yl)propan-2-one stands out as a pivotal building block. Its strategic value lies not only in the inherent bioactivity of the triazole moiety but also in the synthetic versatility of its ketone group.

The carbonyl carbon of the ketone is rendered significantly electrophilic by the electron-withdrawing nature of the adjacent triazole ring. This activation makes it a prime target for a wide array of chemical transformations. This guide provides an in-depth exploration of the ketone's reactivity, presenting field-proven protocols and the underlying chemical principles for researchers, scientists, and drug development professionals. By understanding and exploiting these reaction pathways, chemists can unlock access to a diverse library of complex molecules, particularly as intermediates for potent antifungal agents and other therapeutics.[3][4]

Core Reactivity Profile: An Overview

The reactivity of the ketone in this compound is primarily governed by two features: the electrophilic carbonyl carbon and the acidic α-protons on the methyl group. This dual reactivity allows for both nucleophilic additions at the carbonyl and substitution reactions at the α-carbon.

Caption: Key reaction pathways of the ketone in this compound.

Reduction of the Carbonyl Group: Synthesis of a Key Precursor